7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Description
7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a xanthine derivative characterized by a purine core substituted with a 2-hydroxypropyl group at position 7, methyl groups at positions 1 and 3, and a quaternary ammonium center at N7 (indicated by the "-ium" suffix). This structural modification confers unique physicochemical properties, including enhanced polarity due to the charged nitrogen, which may influence solubility and pharmacokinetics. The compound shares structural homology with bronchodilators like theophylline and proxyphylline but distinguishes itself through the hydroxypropyl substituent and the N7 quaternization .
Properties
Molecular Formula |
C10H15N4O3+ |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-7,15H,4H2,1-3H3/q+1 |
InChI Key |
ZEKPMBRUKPUZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine with 2-chloropropanol under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-(2-Hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: 7-(2-Oxopropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Reduction: 7-(2-Hydroxypropyl)-1,3-dimethyl-5,6-dihydro-purin-7-ium-2,6-dione.
Substitution: 7-(2-Chloropropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Scientific Research Applications
1.1. Antagonism of P2X7 Receptors
One of the most notable applications of this compound is its role as an antagonist of the P2X7 receptor, which is implicated in several neurodegenerative diseases. Research indicates that derivatives of purine compounds can effectively block P2X7 receptor activity, which is crucial for managing conditions such as Alzheimer's disease and multiple sclerosis.
- Case Study : In a study published in the Journal of Medicinal Chemistry, novel derivatives were synthesized and evaluated for their ability to cross the blood-brain barrier (BBB) and inhibit P2X7 receptor activity. The results showed promising antagonistic effects on the receptor in various assays, suggesting potential therapeutic uses for neurodegenerative disorders .
1.2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects through modulation of immune responses. By inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), it helps in reducing inflammation associated with chronic diseases.
- Case Study : Research highlighted in PubMed Central showed that certain purine derivatives could significantly reduce IL-1β release in macrophages, indicating their potential use in treating inflammatory conditions .
Synthesis and Structural Modifications
The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves various chemical strategies that enhance its pharmacological properties. Structural modifications can improve its efficacy and selectivity against specific biological targets.
2.1. Molecular Docking Studies
Molecular docking studies have been employed to predict how well this compound binds to its target receptors. These studies are crucial for understanding the interaction dynamics and optimizing the structure for better activity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Hydroxypropyl Group Addition | Increased BBB permeability | |
| Dimethyl Substitution | Enhanced receptor selectivity |
Clinical Implications
The clinical implications of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione are vast, particularly in treating neurodegenerative diseases and inflammatory disorders.
3.1. Neurodegenerative Disease Management
Given its ability to inhibit P2X7 receptors, this compound holds promise for managing neurodegenerative diseases where inflammation plays a critical role.
3.2. Potential in Cancer Therapy
Research has also suggested potential applications in oncology due to its cytotoxic effects on certain cancer cell lines. Studies have shown that derivatives can induce apoptosis in cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various signaling pathways, resulting in changes in cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Xanthine Derivatives
*Calculated based on molecular formula.
Key Structural Differences :
- N7 Quaternary Ammonium : The target compound’s charged N7 enhances polarity, likely reducing blood-brain barrier penetration compared to neutral analogues like proxyphylline .
- Hydroxypropyl vs. Hydroxyethyl : The longer hydroxypropyl chain in the target compound and proxyphylline may improve water solubility compared to etophylline’s shorter hydroxyethyl group .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
Pharmacological Activity
- Bronchodilation: Proxyphylline and etophylline act as adenosine receptor antagonists and phosphodiesterase inhibitors, similar to theophylline but with reduced CNS side effects due to substituent-driven polarity .
Metabolic Stability
- Proxyphylline : Demethylation at N7 is a primary metabolic pathway, yielding inactive metabolites. The hydroxypropyl group slows hepatic clearance compared to theophylline .
- Target Compound : The N7 quaternization may block demethylation, prolonging half-life but requiring renal excretion pathways .
Biological Activity
7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, also known as a purine analog, exhibits various biological effects that can be harnessed for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be described as follows:
- IUPAC Name : 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- Molecular Formula : C₉H₁₁N₅O₂
- Molecular Weight : 209.21 g/mol
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Antiproliferative Effects :
- Mechanism of Action :
Case Studies and Research Findings
Several studies have explored the biological activity of related purine compounds:
Pharmacological Implications
The biological activities exhibited by 7-(2-hydroxypropyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione suggest its potential application in pharmacology:
- Cancer Therapy : Given its antiproliferative properties, further investigation into its use as a chemotherapeutic agent is warranted.
- Antimicrobial Treatments : Its effectiveness against resistant bacterial strains indicates potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
